molecular formula C17H21BrClNO B1652858 [2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide CAS No. 1609409-27-9

[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide

Cat. No. B1652858
CAS RN: 1609409-27-9
M. Wt: 370.7
InChI Key: LKZXZZXCDPWUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide, also known as EB-1020, is a chemical compound that has been studied for its potential therapeutic effects. It is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant and anxiolytic properties.

Mechanism Of Action

[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide works by selectively blocking the reuptake of serotonin, a neurotransmitter that is involved in regulating mood, anxiety, and other physiological processes. By increasing serotonin levels in the brain, [2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide is thought to improve mood and reduce symptoms of anxiety.
Biochemical and Physiological Effects:
[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin and its metabolites in the brain, and to decrease levels of the stress hormone cortisol. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using [2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide in lab experiments is its selectivity for the serotonin transporter, which allows for more targeted and specific effects. However, one limitation is that it may not be as potent as other SSRIs, which could affect its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on [2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide. One area of interest is its potential use in combination with other antidepressant medications, such as selective norepinephrine reuptake inhibitors (SNRIs) or monoamine oxidase inhibitors (MAOIs). Another area of interest is its potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder (PTSD) or obsessive-compulsive disorder (OCD). Finally, further research could be done to better understand the mechanism of action of [2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide and its effects on other neurotransmitter systems in the brain.

Scientific Research Applications

[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. It has been shown to be effective in animal models of depression and anxiety, and has also been studied in human clinical trials. In one study, [2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide was found to be as effective as the SSRI fluoxetine in reducing symptoms of depression in patients with major depressive disorder.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.BrH/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14;/h3-10,19H,2,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZXZZXCDPWUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide

CAS RN

1609409-27-9
Record name Benzeneethanamine, 4-chloro-N-[(4-ethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide
Reactant of Route 3
Reactant of Route 3
[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide
Reactant of Route 4
Reactant of Route 4
[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide
Reactant of Route 5
Reactant of Route 5
[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide
Reactant of Route 6
Reactant of Route 6
[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.